molecular formula C23H28N2O5 B6572487 3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 921913-99-7

3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6572487
CAS RN: 921913-99-7
M. Wt: 412.5 g/mol
InChI Key: CIHHGNAAHCWNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule that contains a benzamide moiety, a tetrahydroquinoline moiety, and three ethoxy groups . Benzamides are a class of compounds that have been studied for their potential biological activities . Tetrahydroquinolines are a type of heterocyclic compound that have also been studied for their biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be fairly complex, given the presence of multiple functional groups and a heterocyclic ring . The exact structure would depend on the specific arrangement of these groups within the molecule .

Mechanism of Action

Target of Action

The primary targets of compounds containing the 3,4,5-trimethoxyphenyl (TMP) group, such as 3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, are diverse and include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, and drug resistance .

Mode of Action

The TMP group in the compound plays a critical role in fitting into the binding sites of its targets . For instance, it is crucial for the fitting of colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . Alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, inhibition of tubulin affects the microtubule dynamics, disrupting cell division and leading to cell death . Inhibition of Hsp90 can lead to the degradation of its client proteins, many of which are involved in cell growth and survival .

Result of Action

The compound’s interaction with its targets and the subsequent changes in biochemical pathways result in notable anti-cancer effects . It effectively inhibits its targets, leading to cell death . Furthermore, the compound has shown promising anti-fungal, anti-bacterial, and antiviral properties .

Safety and Hazards

As with any chemical compound, handling “3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would require appropriate safety precautions. It’s important to avoid contact with skin, eyes, and respiratory tract during use or handling .

properties

IUPAC Name

3,4,5-triethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-5-28-19-13-16(14-20(29-6-2)22(19)30-7-3)23(27)24-17-9-10-18-15(12-17)8-11-21(26)25(18)4/h9-10,12-14H,5-8,11H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGNAAHCWNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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